2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide
Description
2-({3,6-Dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanyl linker bridging the pyrimidine core to an N-methylacetamide moiety. The 3,6-dimethyl substitution on the pyrimidine ring may enhance metabolic stability, while the N-methylacetamide group contributes to solubility and target interaction .
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-6-4-7-9(18-6)10(16)14(3)11(13-7)17-5-8(15)12-2/h6H,4-5H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQQHCKFGRQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
This compound is a derivative of thieno[3,2-d]pyrimidine , a class of compounds known for their diverse biological activities . Thieno[3,2-d]pyrimidines have been reported to possess antiviral, anti-diabetic, antimicrobial, anti-inflammatory, antitumor, anticancer, antiparasitic, and neurotropic activities . .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrimidine ring, acetamide group, and aryl/heteroaryl appendages. Key examples include:
Key Observations:
- Substituent Impact on Activity: Sulfonamide derivatives (e.g., ) exhibit pronounced COX-2 inhibition, likely due to sulfonamide’s strong hydrogen-bonding capacity. The target compound’s N-methylacetamide may offer reduced toxicity but lower affinity compared to sulfonamides .
- In contrast, analogs with polar substituents (e.g., methoxyethyl in ) balance these properties.
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where 2-thiopyrimidine reacts with chloroacetamide derivatives. Yields for such reactions range from 38% () to 80% (), depending on steric and electronic effects of substituents.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: At ~336.4 g/mol, the target compound falls within the acceptable range for oral bioavailability (<500 g/mol).
- Metabolic Stability: The 3,6-dimethyl groups may slow hepatic oxidation, extending half-life relative to non-methylated analogs .
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